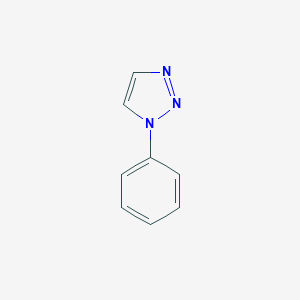

1-Phenyl-1H-1,2,3-triazole

説明

Structure

3D Structure

特性

IUPAC Name |

1-phenyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-8(5-3-1)11-7-6-9-10-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINVSCCCUSCXTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40296829 | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-81-2 | |

| Record name | 1-Phenyl-1,3-triazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenyl-1H-1,2,3-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40296829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 1 Phenyl 1h 1,2,3 Triazole Derivatives

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Primary Route

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the most prominent and widely utilized method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. researchgate.net This reaction, a cornerstone of "click chemistry," is celebrated for its reliability, mild reaction conditions, and high specificity. acs.orgnih.gov The process involves the reaction of an azide (B81097), such as phenyl azide, with a terminal alkyne. The presence of a copper(I) catalyst is essential, as it dramatically accelerates the reaction rate and, crucially, dictates the regiochemical outcome. acs.orgmdpi.com The non-catalyzed version, the Huisgen thermal cycloaddition, typically requires higher temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.gov In contrast, the CuAAC process selectively yields the 1,4-isomer. nih.gov

Commonly, the active Cu(I) catalyst is generated in situ from a copper(II) salt, like copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in the presence of a reducing agent, most often sodium ascorbate. mdpi.comacs.org The reaction is robust and compatible with a wide array of functional groups and can be performed in various solvents, including environmentally benign aqueous systems. acs.orgfrontiersin.org

A defining feature of the CuAAC reaction is its exceptional regioselectivity, exclusively affording 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgthieme-connect.de This control is a direct consequence of the copper catalyst's role in the reaction mechanism. When phenyl azide reacts with a variety of terminal alkynes under CuAAC conditions, the corresponding 1-phenyl-4-substituted-1H-1,2,3-triazole is formed with high efficiency. thieme-connect.denih.gov This predictability makes CuAAC an invaluable tool for constructing complex molecules where precise isomer control is necessary.

The table below presents research findings on the synthesis of 1,4-disubstituted 1-phenyl-1H-1,2,3-triazoles via CuAAC, showcasing the versatility of the alkyne component.

| Alkyne Reactant | Catalyst System | Solvent | Conditions | Product | Yield (%) | Reference |

| Phenylacetylene | CuSO₄·5H₂O / Sodium Ascorbate | tBuOH/H₂O | Room Temp | 1,4-Diphenyl-1H-1,2,3-triazole | 92 | nih.gov |

| Propargyl Amine Derivative | CuSO₄·5H₂O / Sodium Ascorbate | tBuOH/H₂O | Room Temp | N-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl) Derivative | 58-92 | nih.gov |

| Phenylacetylene | Copper(I) Phenylacetylide | CH₂Cl₂ | Room Temp | 1,4-Diphenyl-1H-1,2,3-triazole | 95 | mdpi.com |

| Fluoro Phenyl Azides | CuSO₄·5H₂O / Sodium Ascorbate | Ethanol (B145695) | Ultrasound | 1-(F-phenyl)-4-phenyl-1,2,3-triazole | 85-98 | mdpi.com |

The precise mechanism of the CuAAC reaction has been a subject of extensive investigation. It is widely accepted that the reaction is initiated by the formation of a copper(I)-acetylide species from the terminal alkyne. nih.govmdpi.com However, the subsequent steps involving the azide are more complex. Kinetic studies have indicated that the reaction can be second order with respect to the copper concentration, suggesting that the transition state may involve more than one copper atom. acs.org

Computational studies and experimental evidence point towards a stepwise mechanism involving polynuclear copper intermediates. acs.orgnih.gov One proposed pathway involves the coordination of the azide to a dinuclear copper-acetylide complex. This is followed by a cyclization step to form a six-membered copper-containing ring (a metallacycle), which then undergoes rearrangement and protonolysis to release the 1,4-disubstituted triazole product and regenerate the catalyst. acs.orgacs.org Another study using a functionalized NHC-based polynuclear catalyst suggests that the catalyst precursor breaks down into smaller, catalytically active dinuclear species. nih.gov DFT calculations support a concerted cycloaddition pathway for certain dicopper complexes, where the two new carbon-nitrogen bonds form in a single transition state. acs.org

Alternative Cycloaddition Reactions and Mechanistic Variants

While CuAAC is dominant for 1,4-isomer synthesis, alternative methods have been developed to access other regioisomers or to avoid the use of a metal catalyst altogether. These alternatives provide crucial complementary synthetic routes.

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) is the premier method for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgchalmers.se This reaction provides direct access to the regioisomer that is complementary to the product of the CuAAC reaction. The most effective catalysts are typically pentamethylcyclopentadienyl ruthenium(II) chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.gov

A significant advantage of RuAAC is its broader substrate scope compared to CuAAC; it is effective not only with terminal alkynes but also with internal alkynes, which allows for the synthesis of fully substituted 1,2,3-triazoles. organic-chemistry.orgnih.gov The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling pathway where the azide and alkyne coordinate to the ruthenium center to form a six-membered ruthenacycle intermediate. nih.gov This is followed by a rate-determining reductive elimination step that forms the triazole ring and regenerates the active catalyst. organic-chemistry.orgnih.gov

The following table details research findings for the synthesis of 1,5-disubstituted triazoles using RuAAC.

| Azide Reactant | Alkyne Reactant | Catalyst | Conditions | Product | Yield (%) | Reference |

| Benzyl Azide | Phenylacetylene | CpRuCl(PPh₃)₂ | Benzene (B151609), 80°C | 1-Benzyl-5-phenyl-1H-1,2,3-triazole | High | organic-chemistry.orgchalmers.senih.gov |

| Aryl Azides | Terminal Alkynes | [CpRuCl]₄ | DMF, 90-110°C (Microwave) | 1-Aryl-5-substituted-1H-1,2,3-triazole | Good | acs.org |

| Primary Azides | Internal Alkynes | Cp*RuCl(COD) | Various | 1,4,5-Trisubstituted-1H-1,2,3-triazole | Good | organic-chemistry.orgnih.gov |

The development of metal-free cycloaddition reactions is driven by the need to avoid potential metal contamination in final products, particularly in biological and materials applications. The original Huisgen cycloaddition is metal-free but lacks regiocontrol. nih.gov Modern strategies focus on activating one of the reactants to promote the reaction under mild conditions and achieve regioselectivity.

One successful approach involves the reaction of azides with activated dipolarophiles, such as β-carbonyl phosphonates, in the presence of a base like cesium carbonate (Cs₂CO₃) in DMSO. nih.govacs.org This system can produce various substituted triazoles with high regioselectivity and in good to excellent yields at room temperature. nih.govacs.org Another strategy is the direct synthesis of vinyl-1,2,3-triazoles through the hydroamination of alkynes with a triazole in the presence of an inorganic base, avoiding any transition metal. nih.gov Other innovative metal-free routes include the reaction of α,α-difluoro-N-tosylhydrazones with amines and organocascade processes involving primary amines, enolizable ketones, and an azide source. rsc.orgchemistryviews.org

Multi-Component Reactions for Diverse 1-Phenyl-1H-1,2,3-triazole Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules. nih.gov Several MCRs have been designed for the synthesis of various this compound scaffolds.

These reactions can be either metal-catalyzed or metal-free. For instance, a copper(I)-catalyzed three-component reaction of amines, propargyl halides, and azides provides a direct route to (1-substituted-1H-1,2,3-triazol-4-yl)methyl)-dialkylamines. organic-chemistry.org In contrast, a metal- and azide-free three-component reaction using enaminones, tosylhydrazine, and primary amines in the presence of molecular iodine as a catalyst regioselectively furnishes 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com Another metal-free MCR for 1,5-disubstituted triazoles involves the reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide, catalyzed by acetic acid. mdpi.comresearchgate.net These one-pot strategies offer powerful and convergent pathways to complex triazole derivatives from simple and readily available starting materials.

The table below summarizes various multi-component reactions for the synthesis of diverse triazole structures.

| Reaction Type | Components | Catalyst/Promoter | Resulting Scaffold | Reference |

| Metal-Free | Phosphonium salts, Aldehydes, Sodium azide | Organocatalyst | 4,5-Disubstituted 1H-1,2,3-triazoles | organic-chemistry.org |

| Metal-Free | Enaminones, Tosylhydrazine, Primary amines | I₂ (Molecular iodine) | 1,5-Disubstituted 1,2,3-triazoles | mdpi.com |

| Metal-Free | Primary amines, Enolizable ketones, 4-Nitrophenyl azide | Acetic Acid | 1,5-Disubstituted 1,2,3-triazoles | mdpi.comresearchgate.net |

| Copper-Catalyzed | Amines, Propargyl halides, Azides | Copper(I) | 1,4-Disubstituted triazole derivatives | organic-chemistry.org |

Post-Cycloaddition Derivatization and Functionalization Strategies

Following the initial construction of the this compound ring, a variety of transformations can be employed to introduce further molecular complexity and fine-tune the properties of the resulting derivatives. These post-cycloaddition strategies are essential for accessing a diverse range of functionalized compounds.

Direct C-H activation has emerged as a powerful and atom-economical tool for the functionalization of heteroaromatic compounds, including this compound derivatives. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions.

Palladium-catalyzed direct arylation is a prominent method for the C-5 arylation of 1,4-disubstituted 1,2,3-triazoles. mdpi.comnih.gov These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297), and can proceed via an electrophilic mechanism. beilstein-journals.org The C-5 position of the triazole ring is generally the most susceptible to this transformation. nih.govbeilstein-journals.org Studies have shown that both electron-rich and electron-deficient aryl groups can be efficiently introduced at this position. beilstein-journals.org

Theoretical studies on the palladium acetate-catalyzed C(sp2)-H activation of 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives indicate that the nitrogen atoms of the triazole ring play a crucial role in coordinating the palladium catalyst, facilitating the C-H activation process. researchgate.netconsensus.app This reaction serves as a key step in Heck-type cross-coupling reactions to form new carbon-carbon bonds. researchgate.netconsensus.app

Rhodium catalysts have also been employed for the C-H activation of 1,2,3-triazoles, enabling the synthesis of complex molecules with potential applications in medicinal chemistry. For instance, rhodium-catalyzed C-H bond activation has been utilized in the synthesis of selenium-containing quinone-based 1,2,3-triazoles. rsc.org

The following interactive table summarizes representative examples of C-H activation and cross-coupling reactions on this compound frameworks.

| Reactant(s) | Catalyst/Reagents | Product | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-Disubstituted 1,2,3-triazole, Aryl bromide | Pd(OAc)₂, PPh₃, K₂CO₃ | 1,4,5-Trisubstituted 1,2,3-triazole | Effective C-5 arylation of the triazole ring. | mdpi.com |

| N-monosubstituted 1,2,3-triazole, Phenyl bromide | Pd catalyst, Tetrabutylammonium acetate | C-5 arylated triazole | Highly regioselective C-5 arylation. | nih.govbeilstein-journals.org |

| 1-Phenyl-4-vinyl-1H-1,2,3-triazole derivative | Pd(OAc)₂ | C(sp2)-H activated intermediate for Heck reaction | Triazole nitrogens coordinate to palladium, facilitating C-H activation. | researchgate.netconsensus.app |

| Quinone-based 1,2,3-triazole precursor | Rhodium catalyst | Selenium-containing quinone-based 1,2,3-triazole | Demonstrates the utility of rhodium catalysis in C-H activation of triazoles. | rsc.org |

The modification of existing functional groups on the this compound scaffold is a versatile strategy for generating libraries of analogues with diverse properties. These transformations allow for the late-stage diversification of synthesized compounds.

Common functional group interconversions include:

Nitration and Reduction: The phenyl ring of this compound can be nitrated, typically at the para-position, using standard nitrating agents. The resulting nitro group can then be reduced to an amino group using various reducing agents, such as tin and hydrochloric acid, providing a handle for further functionalization.

Formylation: Direct C-H formylation of phenolated 1,4-disubstituted 1,2,3-triazoles can be achieved using dimethyl sulfoxide (B87167) (DMSO) as the formyl source under metal-free conditions. The reaction exhibits high regioselectivity, co-controlled by the triazole ring and a hydroxyl group on the phenyl ring. researchgate.net

Halogenation: The triazole ring can undergo halogenation. For instance, 2-substituted-1,2,3-triazoles can be regioselectively halogenated via a palladium-catalyzed C-H activation pathway. nih.gov

Alkylation: The nitrogen atoms of the triazole ring can be alkylated. Gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been reported to proceed with high N2-selectivity. mdpi.com Acid-catalyzed alkylation with alcohols has also been demonstrated, with regioselectivity influenced by the electronic and steric properties of the substrates. nih.gov

The following interactive table provides an overview of selected functional group interconversions on the this compound framework.

| Starting Material | Reagents/Conditions | Product | Transformation | Reference |

|---|---|---|---|---|

| 2-Phenyl-1,2,3,2H-triazole | HNO₃/H₂SO₄ | 2-p-Nitrophenyl-1,2,3,2H-triazole | Nitration | |

| 2-p-Nitrophenyl-1,2,3,2H-triazole | Sn/HCl | p-Amino-2-phenyl-1,2,3,2H-triazole | Reduction of nitro group | |

| Phenolated 1,4-disubstituted 1,2,3-triazole | DMSO, heat | Formylated derivative | Metal-free C-H formylation | researchgate.net |

| 2-Substituted-1,2,3-triazole | Pd(OAc)₂, NXS (N-halosuccinimide) | Halogenated 2-substituted-1,2,3-triazole | Palladium-catalyzed halogenation | nih.gov |

| 4-Phenyl-NH-1,2,3-triazole | Vinyl ether, Gold catalyst | N2-alkylated-4-phenyl-1,2,3-triazole | N2-selective alkylation | mdpi.com |

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of this compound derivatives to minimize environmental impact and enhance the sustainability of chemical processes.

The use of water as a solvent for the synthesis of 1,2,3-triazoles aligns with the principles of green chemistry. Copper-catalyzed "click" reactions to form 1-monosubstituted 1,2,3-triazoles have been successfully performed in water. researchgate.net The synthesis of 1,4-disubstituted 1H-1,2,3-triazoles has also been achieved in aqueous media using D-glucosamine as a green ligand for a copper(I) catalyst. acgpubs.org

Other environmentally benign approaches include:

Use of Green Solvents: Glycerol and the biodegradable solvent Cyrene™ have been employed as green alternatives to traditional organic solvents in the synthesis of 1,2,3-triazoles. consensus.appnih.gov Ionic liquids have also been explored as both solvents and catalysts, offering advantages such as low vapor pressure and recyclability. rsc.org

Catalyst-Free and Solvent-Free Conditions: One-pot, solvent-free syntheses of 1,2,3-triazole derivatives have been developed using ball-milling, which avoids the use of hazardous organic solvents and allows for catalyst recycling. rsc.org Ultrasound-assisted, catalyst-free, one-pot syntheses in ethanol have also been reported, offering short reaction times and high yields. researchgate.net "Flash" solvent-free synthesis using a polymer-supported copper(I) catalyst provides rapid access to products with high purity. nih.gov

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges, including safety, cost-effectiveness, and process efficiency. For the synthesis of 1,2,3-triazole derivatives, several strategies are being explored to address these challenges.

Continuous-flow synthesis offers a promising approach for the gram-scale production of 1,2,3-triazole derivatives. This method allows for precise control over reaction parameters, enhanced safety when handling potentially unstable intermediates like azides, and straightforward scalability. beilstein-journals.org

For large-scale applications, the use of highly toxic reagents such as sodium azide is a significant concern. The development of synthetic routes that avoid such hazardous materials is crucial. For instance, a method for the large-scale synthesis of N1-substituted-1,2,3-triazoles from α,α-dichlorotoluene sulfonyl-substituted hydrazones and primary amines has been reported, which circumvents the use of azides. nih.gov Additionally, the development of one-pot, three-component reactions that generate azides in situ can minimize the handling of these hazardous compounds. nih.gov

The use of scalable and recyclable catalysts, such as copper nanoparticles on charcoal, also contributes to the economic and environmental viability of industrial-scale synthesis. consensus.app

Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1h 1,2,3 Triazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-phenyl-1H-1,2,3-triazole systems, offering detailed information about the molecular framework through the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C.

1D and 2D NMR Techniques

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide fundamental information for structural confirmation. In the ¹H NMR spectrum of 1,4-diphenyl-1H-1,2,3-triazole, the proton on the triazole ring (H-5) typically appears as a distinct singlet in the downfield region, often around δ 8.20 ppm. rsc.org The protons of the phenyl group attached to the nitrogen (N-1) and the carbon (C-4) appear as multiplets in the aromatic region (approximately δ 7.30-7.95 ppm). rsc.org

The ¹³C NMR spectrum provides complementary data on the carbon skeleton. For 1,4-diphenyl-1H-1,2,3-triazole, the carbon atoms of the triazole ring, C-4 and C-5, show characteristic chemical shifts. The substituted C-4 carbon appears around δ 148.4 ppm, while the C-5 carbon is observed further upfield. rsc.org The carbons of the phenyl rings resonate within the typical aromatic range of δ 120-137 ppm. rsc.org

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of proton and carbon signals, especially in more complex substituted systems. nih.gov COSY spectra establish ¹H-¹H spin-spin coupling networks, while HSQC and HMBC correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. nih.govoxinst.com

| Nucleus | Position | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Triazole C-H | ~8.0 - 8.2 |

| ¹H | Phenyl C-H | ~7.3 - 7.9 |

| ¹³C | Triazole C-Substituted | ~148 |

| ¹³C | Triazole C-H | ~117-125 |

| ¹³C | Phenyl C-H / C-Substituted | ~120 - 137 |

Application in Regioisomer Differentiation

The synthesis of substituted 1-phenyl-1,2,3-triazoles, particularly through 1,3-dipolar cycloaddition reactions, can potentially yield different regioisomers, such as the 1,4-disubstituted and 1,5-disubstituted products. NMR spectroscopy is a powerful tool for distinguishing between these isomers. oxinst.com

A key diagnostic feature in ¹³C NMR spectroscopy is the chemical shift of the unsubstituted carbon atom of the triazole ring. For 1,4-disubstituted-1H-1,2,3-triazoles, the signal for the C-5 carbon typically appears upfield, around δ 120 ppm. In contrast, the C-4 carbon signal in the corresponding 1,5-disubstituted isomer appears significantly downfield, at approximately δ 133 ppm. researchgate.net This difference in chemical shift provides a simple and reliable method for assigning the correct regiochemistry. researchgate.net Furthermore, 2D NMR techniques like HMBC and Nuclear Overhauser Effect Spectroscopy (NOESY) can provide definitive proof of structure by revealing long-range correlations and through-space interactions between protons on the phenyl ring and the triazole ring.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns. In electron ionization (EI) mass spectra of 1,2,3-triazoles, the molecular ion peak (M+) is typically strong and readily identifiable. rsc.org

A characteristic fragmentation pathway for many 1,2,3-triazole derivatives is the loss of a molecule of nitrogen (N₂), resulting in a prominent [M - 28]⁺ ion. rsc.orgrsc.org This fragmentation highlights the inherent stability of the N₂ molecule, which is readily eliminated from the triazole ring upon ionization. rsc.org Other common fragmentations can involve the cleavage of the triazole ring to produce ions such as [P– HCN]⁺ or fragments corresponding to the phenyl group ([C₆H₅]⁺, m/z 77) and the phenyl-nitrogen fragment ([C₆H₅N]⁺). rsc.orgnih.gov

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 145 | [C₈H₇N₃]⁺ (M⁺) | Molecular Ion |

| 117 | [M - N₂]⁺ | Characteristic loss of nitrogen |

| 90 | [M - N₂ - HCN]⁺ | Further fragmentation of the ring |

| 77 | [C₆H₅]⁺ | Phenyl cation |

| 51 | [C₄H₃]⁺ | Fragment from phenyl ring |

Data based on typical fragmentation for phenyl-substituted triazoles and GC-MS data for the parent compound. rsc.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the key functional groups present in the this compound molecule. The IR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds.

Key absorptions include C-H stretching vibrations from the aromatic phenyl and triazole rings, typically observed above 3000 cm⁻¹. The spectrum also shows C=C stretching vibrations from the aromatic rings in the 1450-1610 cm⁻¹ region. Vibrations specific to the triazole ring are particularly informative. These include N=N and N-N=N stretching modes, which appear in the fingerprint region. rsc.orgmdpi.com Additionally, C-N stretching and out-of-plane (=C-H) bending vibrations are characteristic of the heterocyclic system. rsc.orgmdpi.com

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3150 | C-H Stretch | Aromatic (Triazole & Phenyl) |

| 1590 - 1610 | N=N Stretch | Triazole Ring |

| 1450 - 1515 | C=C Stretch | Aromatic Rings |

| 1220 - 1235 | N-N=N Stretch | Triazole Ring |

| 1040 - 1190 | C-N Stretch | Aromatic C-N |

| ~830 | =C-H Out-of-Plane Bend | Triazole Ring |

Data based on reported values for substituted 1-phenyl-1,2,3-triazoles. rsc.orgmdpi.com

X-ray Crystallography for Solid-State Structure Determination

Studies on derivatives of this compound consistently show that the five-membered triazole ring is essentially planar. nih.govresearchgate.net This planarity is a consequence of its aromatic character.

| Bond | Typical Bond Length (Å) |

|---|---|

| N1-N2 | ~1.34 - 1.36 |

| N2-N3 | ~1.29 - 1.31 |

| N3-C4 | ~1.34 - 1.36 |

| C4-C5 | ~1.36 - 1.38 |

| C5-N1 | ~1.35 - 1.37 |

Data based on representative crystallographic data for N-1 substituted 1,2,3-triazoles. nih.gov

Molecular Conformation Analysis

A key structural parameter revealed by X-ray crystallography is the molecular conformation, specifically the relative orientation of the phenyl ring and the triazole ring. The two rings are generally not coplanar. The dihedral angle between the plane of the phenyl ring and the plane of the triazole ring can vary depending on the substituents and crystal packing forces. For example, in 4-benzyl-1-(4-nitrophenyl)-1H-1,2,3-triazole, the dihedral angle between the N-bound nitrophenyl ring and the triazole ring is 13.95°. nih.gov This twisted conformation minimizes steric hindrance between the two aromatic systems. The crystal packing is often stabilized by a network of intermolecular interactions, such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

Intermolecular Interactions and Crystal Packing Studies

A primary factor in the crystal packing of these compounds is the presence of hydrogen bonds. While the parent this compound lacks classical hydrogen bond donors, its derivatives, particularly those with substituents capable of hydrogen bonding, exhibit these interactions prominently. For instance, in derivatives containing hydroxyl or amino groups, classical hydrogen bonds such as O–H···N and N–H···N are frequently observed, where the nitrogen atoms of the triazole ring act as acceptors. nih.govrsc.org

In the absence of strong hydrogen bond donors, weaker C–H···N and C–H···π hydrogen bonds become significant in directing the crystal packing. The polarized C–H bonds of the phenyl and triazole rings can interact with the nitrogen atoms of the triazole ring or the π-electron clouds of the aromatic systems. scielo.brnih.gov These interactions, though weaker than classical hydrogen bonds, collectively contribute to the stability of the crystal lattice.

Another prevalent intermolecular force in the crystal structures of this compound derivatives is the π-π stacking interaction. These interactions can occur between the phenyl and triazole rings of adjacent molecules. The geometry of these interactions can vary, from parallel-displaced to T-shaped arrangements, depending on the steric and electronic nature of the substituents on the aromatic rings. researchgate.netresearchgate.net In some structures, π-π stacking interactions are the dominant cohesive force, leading to the formation of columnar or layered structures. scielo.br

The specific nature and combination of these intermolecular interactions are highly dependent on the substituents attached to the this compound core. For example, the introduction of halogen atoms can lead to the formation of halogen bonds, which can compete with or complement the existing hydrogen bonding and π-π stacking interactions. nih.gov The interplay of these directional and non-directional forces ultimately determines the unique three-dimensional arrangement of the molecules in the crystalline state.

The following table provides a summary of representative intermolecular interactions observed in the crystal structures of this compound derivatives, with geometric parameters where available.

| Interaction Type | Donor | Acceptor | Distance (Å) | Reference |

| π-π stacking | Triazole ring | Benzene (B151609) ring | 3.895 (centroid-centroid) | nih.gov |

| C-H···π | C-H | Phenyl ring | - | scielo.br |

| C-H···π | C-H | Triazole ring | - | nih.gov |

| C-H···N | C-H | N (triazole) | - | nih.gov |

| C-H···O | C-H | O | - | nih.gov |

Theoretical and Computational Studies on 1 Phenyl 1h 1,2,3 Triazole

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of 1-Phenyl-1H-1,2,3-triazole derivatives. By calculating the electron density, DFT can accurately predict molecular geometries and various electronic characteristics.

HOMO-LUMO Energy Gaps and Frontier Orbital Analysis

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and polarizability. frontiersin.org

For derivatives of this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31+g(d,p) or 6-311++G(d,p), have been employed to determine these values. semanticscholar.orgresearchgate.net A smaller energy gap suggests that a molecule is more reactive and can be more easily polarized. For instance, in a study of 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde, a key intermediate, the HOMO-LUMO energy gap was calculated to be 4.64 eV. nih.gov

The distribution of these orbitals provides further insight. In many this compound derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO resides on the electron-deficient moieties. semanticscholar.org This separation of frontier orbitals is indicative of intramolecular charge transfer capabilities, a property crucial for applications in nonlinear optics and electronics. The nature and position of substituents on the phenyl or triazole rings can significantly influence the energy levels of these orbitals and the magnitude of the energy gap. jcchems.com

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |

|---|---|---|---|---|

| 2-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde | -6.47 | -3.04 | 3.43 | DFT/B3LYP |

| Imidazolo-Triazole Hydroxamic Acid Derivative (F4) | -6.53 | -4.70 | 1.83 | DFT |

| Generic 1,2,3-Triazole Derivative Example | -6.5743 | -2.0928 | 4.4815 | DFT/B3LYP/6-311++G(d,p) |

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It helps in identifying the regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively. nih.govajchem-a.com

For this compound and its analogs, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms of the triazole ring due to the presence of lone pairs of electrons. researchgate.netresearchgate.net These areas represent the most likely sites for electrophilic attack and are crucial for coordinating with metal ions or forming hydrogen bonds. Conversely, positive potential (blue regions) is generally observed around the hydrogen atoms of the phenyl and triazole rings, indicating sites for nucleophilic attack. Understanding the MEP is vital for predicting intermolecular interactions, including drug-receptor binding. nih.govresearchgate.net

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry offers a detailed, step-by-step view of reaction mechanisms that can be difficult to observe experimentally. For reactions involving this compound, theoretical studies can map out the entire energy landscape, identifying intermediates, transition states, and the energy barriers that govern the reaction rate.

A notable example is the study of the palladium-catalyzed C(sp²)-H bond activation in 1-Phenyl-4-vinyl-1H-1,2,3-triazole derivatives. Computational investigations have shown that the reaction proceeds via the coordination of a nitrogen atom of the triazole ring to the palladium catalyst.

Transition State Analysis

The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. Identifying the geometry and energy of the transition state is crucial for understanding the reaction mechanism. For the aforementioned palladium-catalyzed reaction, DFT calculations have successfully located the transition structures. The analysis revealed a concerted mechanism where a proton is transferred from the vinyl group to an acetate (B1210297) ligand simultaneous with the formation of the C-Pd bond.

Activation Energy Calculations

The activation energy (Ea) is the energy difference between the reactants and the transition state. It determines the rate of a chemical reaction. A lower activation energy corresponds to a faster reaction. In the C(sp²)-H activation of 1-Phenyl-4-vinyl-1H-1,2,3-triazole derivatives, calculations have quantified these energy barriers.

| Reaction Step | System | Activation Energy (Ea) |

|---|---|---|

| Catalyst Coordination (via N-3 atom) | 1-Phenyl-4-vinyl-1H-1,2,3-triazole + Pd(OAc)₂ | ~5-6 kcal/mol |

| Catalyst Coordination (via C=C bond) | 1-Phenyl-4-vinyl-1H-1,2,3-triazole + Pd(OAc)₂ | ~10 kcal/mol |

| Overall Reaction Enthalpy | C-H Activation | ~ -20 kcal/mol (Exothermic) |

Molecular Docking and Dynamics Simulations for Biological Interactions

The this compound scaffold is a common feature in many biologically active compounds. Molecular docking and molecular dynamics (MD) simulations are indispensable computational techniques for exploring how these molecules interact with biological targets like enzymes and receptors. pensoft.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov These studies have been widely applied to derivatives of this compound to rationalize their biological activity. For example, docking studies of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives into the active sites of enzymes involved in hormone biosynthesis, such as aromatase (AROM) and 17β-hydroxysteroid dehydrogenase 1 (17β-HSD1), have revealed key binding interactions. mdpi.com The calculations yielded binding free energies ranging from -7.5 to -8.3 kcal/mol for AROM, indicating effective binding. mdpi.com

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-receptor complex over time. MD simulations track the movements of atoms and molecules, allowing for the assessment of the stability of the docked pose and a more refined calculation of binding free energies. Simulations of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives with the estrogen-related receptor α (ERRα) have shown that the stability of the complex is strongly influenced by hydrophobic interactions with specific amino acid residues like Phe328 and Phe495. ajchem-a.com These simulations help to build a comprehensive understanding of the structure-activity relationship, guiding the design of more potent and selective inhibitors. frontiersin.org

| Ligand Derivative | Biological Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | Aromatase (AROM) | -7.5 to -8.3 | Not specified |

| 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives | 17β-HSD1 | -7.9 to -8.5 | Not specified |

| Imidazolo-Triazole Hydroxamic Acid Derivative (F4) | HDAC2 (4LXZ) | -8.7 | HIS146, PHE155, PHE210, LEU276 |

Ligand-Protein Binding Mechanisms

Molecular docking and other computational simulations are crucial for understanding how this compound derivatives interact with protein targets. acs.org These studies reveal that the binding is often governed by a combination of hydrophobic interactions, hydrogen bonds, and dipole-dipole interactions, facilitated by the unique electronic properties of the triazole ring. acs.orgpensoft.net

For instance, in studies of derivatives designed as HIV-1 capsid inhibitors, the phenyl ring adjacent to the triazole ring was found to form hydrophobic interactions with residues like MET66. nih.gov Similarly, computational analyses of ethyl 5-phenyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylate (EPPC) showed that it binds effectively within the hydrophobic cavity of blood proteins. nih.gov The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, a key interaction for target binding. pensoft.net For example, in studies of estrogen-related receptor α (ERRα) inverse agonists, the 1H-1,2,3-triazole moiety was observed to form a hydrogen bond with the Ser325 residue. nih.gov

Molecular docking studies on 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives against various enzymes involved in hormone biosynthesis have quantified their binding affinities, indicating that this core structure can effectively fit into the active sites of these proteins. mdpi.com

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| 4-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | Aromatase (AROM) | -9.1 |

| 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | Aromatase (AROM) | -9.4 |

| 4-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | Steroid sulfatase (STS) | -9.5 |

| 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | Steroid sulfatase (STS) | -9.9 |

| 4-[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | 17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) | -10.1 |

| 4-[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]-phenol | 17β-Hydroxysteroid dehydrogenase type 1 (17β-HSD1) | -10.4 |

Conformational Dynamics Studies

Molecular dynamics (MD) simulations provide a deeper understanding of the conformational flexibility and stability of this compound derivatives when bound to a protein target. nih.gov These simulations track the atomic movements over time, revealing how the ligand and protein adapt to each other. nih.gov

In a study of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives as ERRα inverse agonists, MD simulations were run for up to 1.0 microsecond to ensure the system reached a stable state. nih.gov The stability of the ligand-protein complex was evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand binding domain. For most compounds, the RMSD values tended to stabilize after 200 nanoseconds, indicating the formation of a stable complex. nih.gov These simulations also revealed significant conformational changes, such as the flipping of the Glu331 residue, which formed a stable hydrogen bond with Arg372, demonstrating that direct hydrogen bonding with Glu331 was not essential for the compound's activity. nih.gov

Furthermore, studies on peptidomimetics incorporating the 1,4-disubstituted 1H-1,2,3-triazole core have used MD simulations to analyze their folding properties. frontiersin.org The Radius of Gyration (ROG), a measure of the molecule's compactness, was calculated. Mean ROG values ranging from 3.5 to 4.0 Å indicated that these molecules adopt a compact, folded conformation in solution. frontiersin.org The stability of these simulations was confirmed by convergence of the ROG values after 100 nanoseconds. frontiersin.org

| System Studied | Simulation Parameter | Key Finding | Reference |

|---|---|---|---|

| 1-phenyl-4-benzoyl-1-hydro-triazole derivatives with ERRα | RMSD of LBD | System stabilized after ~200-700 ns, indicating a stable binding mode. | nih.gov |

| 1-phenyl-4-benzoyl-1-hydro-triazole derivatives with ERRα | Conformational Change | Observed flipping of Glu331 to form a hydrogen bond with Arg372. | nih.gov |

| Peptidotriazolamers containing 1,4-disubstituted 1H-1,2,3-triazole | Radius of Gyration (ROG) | Mean values of 3.5-4.0 Å suggest a compact, folded conformation. | frontiersin.org |

Structure-Activity Relationship (SAR) Prediction and Validation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how chemical structure correlates with biological activity. nih.gov For this compound derivatives, SAR analyses have been systematically conducted by modifying substituents on the phenyl and triazole rings to optimize potency and selectivity. nih.govnih.gov

In the development of HIV-1 capsid inhibitors, SAR studies of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives revealed that the nature and position of substituents on the benzene (B151609) ring significantly influenced antiviral activity. nih.gov Similarly, in creating molecular probes for tau protein, substitutions on the benzothiazole (B30560) moiety and phenyl ring of 1,2,3-triazole derivatives were explored to improve properties like solubility and binding affinity. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical framework for these correlations. researchgate.net A QSAR study on 1,2,3-triazole derivatives as aromatase inhibitors used multiple linear regression to build a statistically robust model (R² = 0.982) that could predict the inhibitory activity based on physicochemical and quantum descriptors. researchgate.net Such models are invaluable for predicting the activity of novel compounds before their synthesis. physchemres.org

| Derivative Class | Structural Modification | Impact on Activity/Property | Reference |

|---|---|---|---|

| Anti-HIV-1 agents | Diverse substitutions on the benzene ring | Systematically altered antiviral potency. | nih.gov |

| Tau protein probes | Substitutions on benzothiazole and phenyl rings | Improved solubility and binding properties. | nih.gov |

| Aromatase inhibitors | Variations in physicochemical and quantum descriptors | Correlated with changes in inhibitory activity (pIC50), enabling predictive QSAR models. | researchgate.net |

| Anticancer agents | Attachment of a phosphonate (B1237965) group to the triazole | Showed the highest antiproliferative activity against HT-1080 cell lines among the series. | biointerfaceresearch.com |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and In Silico Screening

Before a compound can become a viable drug candidate, it must possess a favorable pharmacokinetic profile. In silico ADMET prediction is a cost-effective method to assess these properties at an early stage of drug discovery. pensoft.net Various computational tools and web servers are used to predict parameters like oral bioavailability, blood-brain barrier (BBB) permeability, and adherence to drug-likeness rules such as Lipinski's Rule of Five. pensoft.netmdpi.com

Studies on aniline (B41778) derivatives containing a 1-substituted 1,2,3-triazole system showed that all synthesized compounds satisfied the drug similarity rules formulated by Lipinski, Ghose, and Veber. mdpi.com In silico analysis of their ADME profile also indicated favorable absorption parameters. mdpi.com Similarly, for a set of 1,2,3-triazole-based compounds designed as potential human aromatase inhibitors, ADME predictions showed that most were likely to be orally bioavailable, with some predicted to be BBB permeants. ekb.egbohrium.com These predictions are critical for filtering large libraries of compounds to select those with the highest probability of success in later developmental stages. nih.gov

| Parameter | Lipinski's Rule of Five Criteria | Finding for Aniline-Triazole Derivatives |

|---|---|---|

| Molecular Weight (M) | ≤ 500 | All tested compounds ranged from 230.27 to 325.32, meeting the criterion. |

| LogP (Lipophilicity) | ≤ 5 | Values were within the acceptable range. |

| Hydrogen Bond Donors (nHD) | ≤ 5 | Values were within the acceptable range. |

| Hydrogen Bond Acceptors (nHA) | ≤ 10 | Values did not exceed 10, meeting the criterion. |

| Drug-Likeness | Adherence to Lipinski, Ghose, Veber rules | All tested derivatives satisfied the drug similarity rules. |

| Absorption | Favorable predicted values | In silico analysis showed favorable parameters related to absorption. |

Applications and Advanced Research Trajectories of 1 Phenyl 1h 1,2,3 Triazole

Medicinal Chemistry and Drug Discovery

1-Phenyl-1H-1,2,3-triazole as a Bioisostere and Pharmacophore

The 1,2,3-triazole ring is a prominent structural motif in medicinal chemistry, frequently employed as a bioisostere for an amide bond. This substitution is advantageous as the triazole ring is stable to metabolic degradation and hydrolysis. Its distinct electronic characteristics, including a significant dipole moment and the ability to act as both a hydrogen bond acceptor and a weak donor, allow it to engage in various non-covalent interactions with biological targets. These interactions include van der Waals forces and hydrogen bonds, which are crucial for molecular recognition and binding affinity. The aromatic nature of the this compound core also allows for potential π-stacking interactions within enzyme active sites or receptor binding pockets. These features collectively make it a valuable pharmacophore, or a structural unit responsible for a compound's biological activity, in the design of new drugs.

Development of Anti-cancer Agents

Derivatives of this compound have demonstrated significant potential as anti-cancer agents, with research highlighting their efficacy against a range of human cancer cell lines.

Broad-Spectrum Activity : Studies have shown that various 1,2,3-triazole derivatives exhibit cytotoxic effects against multiple cancer cell lines, including human cervical carcinoma (HeLa), lung adenocarcinoma (A549), hepatoma carcinoma (HepG2), colon carcinoma (HCT-116), and breast adenocarcinoma (MCF-7). nih.govnih.govresearchgate.net

Specific Derivatives and Efficacy :

Tetrahydrocurcumin-linked 1,2,3-triazole derivatives have been synthesized and evaluated, with one compound in particular, 4g , showing potent activity against the HCT-116 colon carcinoma cell line with an IC50 value of 1.09 µM. nih.gov

A series of pyrazole- nih.govnih.govnih.gov-triazole- nih.govnih.govnih.gov-triazole hybrids were tested, with compound 7 emerging as the most potent against HepG-2, HCT-116, and MCF-7 cells, with IC50 values of 12.22 µM, 14.16 µM, and 14.64 µM, respectively. nih.gov

Phosphonate (B1237965) 1,2,3-triazole derivatives have shown notable antiproliferative activity, with compound 8 being the most active against HT-1080, A-549, MCF-7, and MDA-MB-231 cell lines, with IC50 values ranging from 15.13 to 21.25 µM. biointerfaceresearch.com

Andrographolide-based triazole derivatives also exhibited strong antiproliferative activity against various cancer cells, with several compounds showing IC50 values in the low micromolar range (1.2 µM to 4.8 µM). mdpi.com

The following table summarizes the anticancer activity of selected this compound derivatives.

| Compound ID | Cancer Cell Line | IC50 Value (µM) |

| 4g | HCT-116 (Colon) | 1.09 |

| Compound 7 | HepG-2 (Liver) | 12.22 |

| HCT-116 (Colon) | 14.16 | |

| MCF-7 (Breast) | 14.64 | |

| Compound 8 | HT-1080 (Fibrosarcoma) | 15.13 |

| MDA-MB-231 (Breast) | 16.32 | |

| MCF-7 (Breast) | 18.06 | |

| A-549 (Lung) | 21.25 | |

| Compound 3j | HeLa (Cervical) | 6.80 |

| MCF-7 (Breast) | 7.80 | |

| Compound 3d | MCF-7 (Breast) | 11.34 |

This table is based on data from multiple research studies and is intended for informational purposes. nih.govnih.govresearchgate.netbiointerfaceresearch.com

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

The this compound scaffold has been incorporated into various molecules to assess their antimicrobial properties.

Antibacterial and Antifungal Activity :

Novel 1,2,3-triazole glycosides have been evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria, as well as fungal species (Candida albicans and Aspergillus niger). Results indicated that S. aureus was the most susceptible organism to these compounds. nih.gov

Quinoline-phenolic natural product hybrids linked via a 1H-1,2,3-triazole ring demonstrated inhibitory activity against a panel of microbes, including methicillin-resistant Staphylococcus aureus (MRSA), Acinetobacter baumannii, and Escherichia coli. tandfonline.com

Metronidazole derivatives incorporating a 1H-1,2,3-triazole moiety showed enhanced antibacterial and antifungal activity compared to the parent drug, with several compounds displaying excellent potency. beilstein-journals.org Other studies have reported that triazole derivatives exhibit significant activity against Gram-positive bacteria with MIC values as low as 8 µg/mL. mdpi.com

Antiviral Activity :

The 1,2,3-triazole nucleus is a key component in compounds designed to combat various viral infections. researchgate.netbenthamscience.com

Derivatives of 4-phenyl-1H-1,2,3-triazole have been developed as novel HIV-1 capsid (CA) inhibitors, with several analogues demonstrating potent anti-HIV-1 activity. The most promising compounds, 6a-9 and 6a-10 , had EC50 values of 3.13 µM and 3.30 µM, respectively. nih.gov

Phenylpyrazolone-1,2,3-triazole hybrids have been synthesized and shown to inhibit the SARS-CoV-2 main protease, a key enzyme for viral replication. The most active compounds, 6h and 6i , registered IC50 values of 5.08 µM and 3.16 µM, respectively, against the viral protease. nih.gov

Triazolyl derivatives of the alkaloid lupinine have been identified as potential virucidal agents against influenza viruses. mdpi.com

Antiparasitic and Antitubercular Activities

Antiparasitic Activity : The 1,2,3-triazole scaffold is recognized as a "privileged" structure in the development of drugs against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov

Several 1,2,3-triazole derivatives have demonstrated potent activity against the trypomastigote form of T. cruzi, with compounds 1d , 1f , and 1g showing IC50 values of 0.21 µM, 1.23 µM, and 2.28 µM, respectively, significantly more potent than the reference drug benznidazole. nih.gov

Prenyl-1,2,3-triazoles have been investigated as potential antimalarial agents against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, with some compounds showing IC50 values below 10 µM. nih.gov

Antitubercular Activity : A significant body of research has focused on 1,2,3-triazole derivatives as inhibitors of Mycobacterium tuberculosis (Mtb).

Numerous studies have reported the synthesis of 1,4-disubstituted-1,2,3-triazoles that exhibit promising activity against the H37Rv and H37Ra strains of Mtb.

Several compounds have been identified with minimum inhibitory concentration (MIC) values below 10 µg/mL, indicating strong potential for further development as antitubercular therapies.

Enzyme Inhibition Studies

Derivatives of this compound have been extensively studied as inhibitors of various clinically relevant enzymes.

Xanthine (B1682287) Oxidase : A series of this compound-4-carboxylic acid derivatives were designed as xanthine oxidase inhibitors for the potential treatment of hyperuricemia. These compounds exhibited IC50 values ranging from 0.21 µM to 26.13 µM, with compound 1s being the most potent. nih.gov Other studies have also confirmed the potential of 1,2,3-triazole derivatives as effective xanthine oxidase inhibitors. nih.govresearchgate.net

Carbonic Anhydrase-II : The this compound scaffold has been used to develop inhibitors of human carbonic anhydrase II (hCA II), a metalloenzyme involved in various physiological processes.

Alpha-Glycosidase : As a strategy for managing post-prandial hyperglycemia in diabetic patients, several 1H-1,2,3-triazole derivatives have been synthesized and identified as effective α-glucosidase inhibitors.

Acetylcholinesterase : In the search for treatments for Alzheimer's disease, novel coumarin-triazole hybrids have been developed as highly potent and selective inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.

Modulators of Receptor Function

Estrogen-Related Receptor α (ERRα) : A series of 1-phenyl-4-benzoyl-1H-1,2,3-triazoles have been discovered as novel suppressors of the transcriptional functions of ERRα, a potential target for breast cancer therapy. The most promising compound, 2-aminophenyl-(1-(3-isopropylphenyl)-1H-1,2,3-triazol-4-yl)methanone , potently suppressed ERRα with an IC50 of 0.021 μM in a cell-based assay.

Estrogen Receptor β (ERβ) : A series of (1,4-disubstituted)-1,2,3-triazoles were synthesized and evaluated as agonists for ERβ. The most potent analog, 1-(4-hydroxyphenyl)-α-phenyl-1,2,3-triazole-4-ethanol , was identified with an EC50 of 1.59 μM.

Catalysis and Ligand Design

The 1,2,3-triazole ring, featuring multiple nitrogen atoms, is an exceptional coordinating moiety for a wide range of transition metals. This has led to its extensive use in the design of sophisticated ligands that drive catalytic processes with high efficiency and selectivity.

The this compound unit is a versatile building block for ligands in transition metal catalysis. The nitrogen atoms of the triazole ring can coordinate with metal centers, and the phenyl group can be modified to fine-tune the steric and electronic properties of the resulting complex. These ligands can coordinate to metals through several modes, with theoretical calculations indicating that the N3 atom is a better donor than the N2 atom free.fr.

Derivatives of this compound have been successfully incorporated into ligands for various transition metals, including rhodium, palladium, iridium, and mercury. For example, 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine (ptmp) has been used to synthesize complexes with Rh(II), Pd(II), Au(III), and Hg(II), demonstrating the triazole's versatile coordination ability through its N2 and N3 atoms figshare.com. Similarly, 4-phenyl-1,2,3-triazoles have been employed as versatile cyclometalating ligands for cationic iridium(III) complexes, showcasing their ability to form photoactive compounds with tunable properties acs.orgnih.gov. The study of transition metal complexes linked with 1,2,3-triazoles has gained significant attention due to their potential as effective catalysts in various chemical reactions bohrium.com.

| Ligand | Metal Center | Complex Example | Key Feature | Reference |

|---|---|---|---|---|

| 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine (ptmp) | Rh(II), Pd(II), Au(III), Hg(II) | [Rh₂(O₂CCH₃)₄(ptmp)₂] | Versatile coordination involving N2 and N3 atoms of the triazole ring. | figshare.com |

| 1-Methyl-4-phenyl-1H-1,2,3-triazole | Ir(III) | Cationic cyclometalated Iridium(III) complexes | Acts as a C^N chelator, allowing fine-tuning of photophysical properties. | acs.org |

| 1-Pyridyl-4-phenyl-1,2,3-triazole | Ir(III), Rh(III) | Homo- and heteropolymetallic complexes | Undergoes N-directed C-H activation at the triazole and phenyl/pyridyl moieties. | acs.org |

The activation of carbon-hydrogen (C-H) bonds is a primary goal in synthetic chemistry, and this compound-based catalysts have shown significant promise in this area. The triazole moiety can act as a directing group, facilitating the selective activation of otherwise unreactive C-H bonds rsc.org.

Theoretical studies have explored the mechanism of C(sp²)-H bond activation in 1-phenyl-4-vinyl-1H-1,2,3-triazole derivatives using a palladium acetate (B1210297) catalyst. These studies show that the nitrogen atoms of the triazole ring coordinate with the palladium center, which facilitates a proton transfer from the vinyl group to an acetate ligand, achieving C-H activation with a low energy barrier bohrium.comresearchgate.net. This understanding is crucial for developing efficient cross-coupling reactions bohrium.comresearchgate.net. The 1,2,3-triazole ring itself can act as a hydrogen bond donor, an interaction that can be leveraged in catalyst design nih.govsemanticscholar.org.

In the realm of transfer hydrogenation, a heterogeneous catalyst composed of Ruthenium(II) supported on a 1,2,3-triazole-functionalized mesoporous silica (SBA-15) has been shown to be highly effective. This catalyst efficiently converted various carbonyl compounds into their corresponding alcohols with excellent activity huji.ac.ilrsc.org.

Immobilizing homogeneous catalysts onto solid supports is a key strategy for improving catalyst recyclability and simplifying product purification. The this compound framework is an ideal linker for anchoring metal complexes to solid supports due to its robust nature and strong coordinating ability.

Researchers have successfully synthesized a heterogeneous Ru(II)-1,2,3-triazole catalyst supported on SBA-15 silica huji.ac.ilrsc.org. This catalyst demonstrated not only high activity in transfer hydrogenation reactions but also could be recycled and reused up to five times without a significant loss in performance huji.ac.ilrsc.org. In another approach, a palladium catalyst was immobilized on chitosan-modified magnetic nanoparticles using a triazole linker (Pd@click-Fe₃O₄/chitosan). In this system, the triazole moiety serves the dual purpose of being a strong linker and a stabilizing ligand for the palladium species nih.govsemanticscholar.org. These supported systems represent a significant step towards more sustainable and industrially viable catalytic processes.

Materials Science and Advanced Functional Materials

The unique structural and electronic features of this compound make it a valuable component in the design of novel polymers, supramolecular structures, and materials for electronic applications.

The 1,2,3-triazole linkage, readily formed via click chemistry, is a powerful tool for the construction of complex polymeric and supramolecular architectures rsc.org. Polymers containing 1,2,3-triazole units in their backbone often exhibit high thermal stability and unique solubility properties mdpi.comrsc.org. The triazole ring's ability to form hydrogen bonds and coordinate with metals allows for the creation of ordered structures mdpi.com.

The photophysical properties of metal complexes containing this compound ligands have garnered interest for applications in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). The high thermal and chemical stability of the triazole ring is advantageous for device longevity.

Cationic iridium(III) complexes synthesized with 1-methyl-4-phenyl-1H-1,2,3-triazole as a cyclometalating ligand exhibit highly tunable luminescence, with emissions spanning from blue to red acs.org. These complexes have shown impressive quantum yields, reaching up to 60% in a dilute polymeric matrix, demonstrating their potential as efficient emitters in OLEDs acs.org. The versatility of the phenyl-triazole framework allows for fine-tuning of the electronic properties of the metal complex, which in turn controls the emission color and efficiency acs.orgnih.gov. While much of the research in OLEDs has focused on other nitrogen heterocycles like 1,3,5-triazines and 1,2,4-triazoles, the promising results from iridium complexes with 1-phenyl-1,2,3-triazole derivatives indicate a strong potential for this compound class in the future of optoelectronics researchgate.netresearchgate.net.

| Complex Type | Ligand | Emission Color Range | Maximum Quantum Yield (in polymer matrix) | Potential Application | Reference |

|---|---|---|---|---|---|

| Cationic Iridium(III) | 1-Methyl-4-phenyl-1H-1,2,3-triazole | Blue to Red | ~60% | OLED Emitters | acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)pyridine |

| 1-Methyl-4-phenyl-1H-1,2,3-triazole |

| 1-Pyridyl-4-phenyl-1,2,3-triazole |

| 1-Phenyl-4-vinyl-1H-1,2,3-triazole |

| Palladium acetate |

| Chitosan |

Development of Sensors and Chemosensors

The 1,2,3-triazole ring, a core component of this compound, serves as an effective platform for the design of chemosensors due to its distinct photophysical properties and its capacity for selective analyte interaction. georgiasouthern.edu These sensors are designed to produce a detectable response, such as a change in color or fluorescence, upon binding with a specific ion or molecule. georgiasouthern.edu The versatility of the triazole structure allows for its functionalization to enhance selectivity and sensitivity for a variety of analytes. nih.gov

Derivatives of this compound have been successfully employed in the detection of both cations and anions. For instance, a simple 1,4-diaryl-1,2,3-triazole, synthesized in a single step, has demonstrated a strong "turn-on" fluorescence response specifically for the fluoride ion, even in the presence of other anions. rsc.orgresearchgate.net The interaction mechanism often involves hydrogen bonding or deprotonation, leading to a measurable change in the sensor's optical properties. researchgate.net

In the realm of metal ion detection, chalcone-based 1,2,3-triazole derivatives have been synthesized and shown to selectively recognize Pb(II) and Cu(II) ions. nih.gov The binding of the metal ion to the nitrogen atoms of the triazole ring can be observed through changes in UV-Vis absorption spectra. nih.govnih.gov These interactions have been further elucidated using techniques like 1H NMR spectroscopy and validated through computational methods such as Density Functional Theory (DFT). nih.gov The strategic design of these molecules, often guided by the principles of "click chemistry," allows for the creation of sensors with low limits of detection for environmentally and biologically significant ions. nih.govnih.gov

| This compound Derivative | Analyte Detected | Sensing Mechanism | Limit of Detection (LOD) |

|---|---|---|---|

| Chalcone-based 1,2,3-triazole derivative (CBT) | Pb(II) | Colorimetric (UV-Vis) | 100 µM nih.gov |

| Chalcone-based 1,2,3-triazole derivative (CBT) | Cu(II) | Colorimetric (UV-Vis) | 110 µM nih.gov |

| 1,4-diaryl-1,2,3-triazole with a phenol moiety | Fluoride (F-) | "Turn-on" Fluorescence | Not Specified rsc.org |

| [4-(1-(2-(2,4-dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole] | Chromium (Cr3+) | UV-visible spectrophotometry | 0-20 ppm nanobioletters.com |

| [4-(1-(2-(2,4-dinitrophenyl)hydrazineylidene)-3-(naphthalen-2-yl)allyl)-5-methyl-1-phenyl-1H-1,2,3-triazole] | Ammonia (NH3) | UV-visible spectrophotometry | 0-20 ppm nanobioletters.com |

| Chalcone-tethered 1,2,3-triazole (para-substituted) | Co(II) | Fluorescent | 1.81 µM nih.gov |

| Chalcone-tethered 1,2,3-triazole (para-substituted) | Cu(II) | Fluorescent | 1.17 µM nih.gov |

Corrosion Inhibition Studies

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly employed to evaluate the performance of these inhibitors. Potentiodynamic polarization studies have indicated that many this compound derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. EIS measurements have demonstrated that the presence of these inhibitors increases the charge transfer resistance at the metal-solution interface, confirming the formation of a protective film.

The adsorption of these triazole derivatives on the steel surface often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal. The mechanism of adsorption can involve both physisorption (electrostatic interactions) and chemisorption (coordination bonds between the heteroatoms of the inhibitor and the d-orbitals of iron).

Research has shown that the inhibition efficiency of these compounds increases with their concentration. For example, derivatives such as ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate and 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide have exhibited high inhibition efficiencies, exceeding 95% at a concentration of 1.0 × 10⁻³ M in 1.0 M HCl.

| This compound Derivative | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Technique |

|---|---|---|---|---|---|

| Ethyl 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetate | Mild Steel | 1.0 M HCl | 1.0 × 10⁻³ M | 95.3 | EIS |

| 2-(4-phenyl-1H-1,2,3-triazol-1-yl) acetohydrazide | Mild Steel | 1.0 M HCl | 1.0 × 10⁻³ M | 95.0 | EIS |

| 1-[(4-ethyl-2-phenyl-4,5-dihydro-1,3-oxazol-4-yl)methyl]-4-phenyl-1H-1,2,3-triazole (Ph4) | Mild Steel | 1 M HCl | 10⁻³ M | 95 | Electrochemical |

Future Horizons: Charting the Next Wave of this compound Research

The this compound scaffold has firmly established itself as a cornerstone in medicinal chemistry and materials science. Its synthetic accessibility, metabolic stability, and unique electronic properties have fueled the development of a vast array of derivatives with diverse applications. As research progresses, the focus is shifting from simple synthesis to more sophisticated, forward-thinking strategies. This article explores the future perspectives and emerging research directions poised to define the next generation of this compound innovation, from intelligent molecular design and deeper mechanistic understanding to novel therapeutic applications and sustainable development.

Q & A

Basic Synthesis: What are the most reliable methods for synthesizing 1-phenyl-1H-1,2,3-triazole, and how do reaction conditions influence yield and purity?

Answer:

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a standard method, offering regioselective 1,4-substitution and high yields under mild conditions . For large-scale synthesis, the modified Sakai reaction (α,α-dimethoxy tosylhydrazone route) is preferred due to its metal-free protocol, operational simplicity, and avoidance of hazardous aryl azides. This method has been scaled to >100 g with good efficiency (82–90% yield) and high purity . Key factors include solvent selection (DMF/H₂O/n-butanol mixtures enhance solubility ), catalyst loading (e.g., Cu₂O nanoparticles for aryl coupling ), and reaction time (24–48 hours for complete conversion ).

Advanced Synthesis: How can regioselectivity challenges in triazole derivatization be addressed for complex hybrid molecules?

Answer:

Regioselectivity in triazole functionalization (e.g., C–H activation or electrophilic substitution) is controlled by steric/electronic effects and catalytic systems. For example:

- Electrophilic substitution : Lithiation of this compound with n-BuLi at −78°C directs substitution to the 5-position .

- Cross-coupling : Pd@click-MNPs/CS magnetic catalysts enable Suzuki–Miyaura coupling of triazole-containing aryl halides with phenylboronic acids under green conditions (room temperature, aqueous solvents) .

- Post-functionalization : Halogenation (Br₂/H₂O at 45°C) selectively generates 4,5-dibromo derivatives, while nitration (HNO₃/H₂SO₄) targets the 4- and 5-positions .

Structural Characterization: What spectroscopic and computational tools are critical for confirming the structure of this compound derivatives?

Answer:

- NMR : ¹H and ¹³C NMR are essential for verifying regiochemistry. For this compound, key signals include δ 8.04 (s, 1H, triazole H5) and δ 7.73 (d, J = 8.0 Hz, phenyl H2/H6) in CDCl₃ . Solvent effects (e.g., DMSO vs. CDCl₃) can reveal hydrogen bonding via chemical shift perturbations .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks and fragmentation patterns .

- Computational modeling : CASPT2/CASSCF methods map excited-state dynamics for photolysis studies, while DFT optimizes ground-state geometries .

Biological Activity: How can researchers design this compound derivatives for antimicrobial or enzyme-inhibitory applications?

Answer:

- Scaffold hybridization : Link triazole to bioactive moieties (e.g., metronidazole , morpholinoacetamide ) via click chemistry. For example, coupling 4-(prop-2-ynylamino)phenyl morpholin-3-one with azidoacetamides yields derivatives with improved solubility and target affinity .

- SAR studies : Introduce electron-withdrawing groups (e.g., nitro, halogens) at the 4/5-positions to enhance antimicrobial potency .

- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like Keap1 or bacterial enzymes, guiding rational design .

Reaction Optimization: What strategies mitigate side reactions during halogenation or nitration of this compound?

Answer:

- Halogenation : Use NaOBr in acetic acid for tribromination (1,4,5-positions) or Br₂/H₂O at 45°C for dibromination (4,5-positions). Excess reagent and controlled temperature prevent overhalogenation .

- Nitration : A HNO₃/H₂SO₄ mixture at 25°C selectively nitrates the 5-position. Elevated temperatures (100°C) enable dinitration (4,5-positions) but require quenching to avoid decomposition .

- Workup : Purify via flash chromatography (heptane/EtOAc gradients) or recrystallization to isolate regioisomers .

Computational Studies: How do non-adiabatic dynamics simulations elucidate the photolysis mechanisms of this compound?

Answer:

- CASPT2/CASSCF : These multiconfigurational methods calculate potential energy surfaces (PES) for low-lying excited states (S₁, S₂). For this compound, S₁→S₀ internal conversion occurs via conical intersections near the N–N bond rupture region .

- NAMD simulations : Track trajectory branching to predict photoproduct distributions (e.g., nitrene vs. ring-opening pathways) .

- Benchmarking : Compare computed UV-Vis spectra with experimental data to validate excited-state models .

Stability and Degradation: Under what conditions does this compound undergo ring rearrangement or decomposition?

Answer:

- Thermal stability : 1-Substituted triazoles (e.g., phenyl, electron-rich groups) resist rearrangement at room temperature. Electron-poor substituents (e.g., nitro) promote slow rearrangement via imino-intermediates .

- Photolytic degradation : UV irradiation induces N–N bond cleavage, forming nitrene intermediates. Solvent polarity and excitation wavelength dictate degradation rates .

- Storage : Store under inert atmosphere at −20°C to prevent oxidation or moisture absorption .

Analytical Challenges: How can researchers resolve contradictions in spectroscopic data for triazole derivatives?

Answer:

- Purity checks : Use TLC (e.g., methylene chloride/methanol 9:1) and elemental analysis to confirm absence of byproducts .

- Dynamic effects : Variable-temperature NMR resolves tautomerism or rotameric equilibria .

- Crystallography : SHELXL refinement of X-ray data provides unambiguous structural validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。